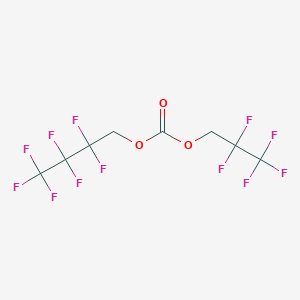

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the carbonate group. For example, hydrochloric acid or sodium hydroxide can be used.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated carbamate.

Hydrolysis: The primary products are 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

Scientific Research Applications

Materials Science

The compound is used in the synthesis of advanced materials due to its unique fluorinated structure. It enhances the thermal and chemical stability of polymers.

- Polymer Composites : It can be incorporated into polymer matrices to improve mechanical properties and resistance to solvents.

- Coatings : Utilized in developing coatings that require low surface energy and high hydrophobicity.

Pharmaceutical Industry

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Its fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.

- Drug Development : It is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit improved pharmacokinetic profiles.

- Targeted Drug Delivery : The compound's properties facilitate the design of drug delivery systems that can target specific tissues or cells.

Environmental Applications

The environmental impact of fluorinated compounds has garnered attention due to their persistence and potential effects on ecosystems.

- Fluorinated Surfactants : Used in the formulation of surfactants that are effective in reducing surface tension in water treatment processes.

- Pollution Control : Investigated for its ability to degrade harmful pollutants in water bodies through advanced oxidation processes.

Case Study 1: Polymer Enhancement

A study demonstrated that incorporating 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate into polycarbonate matrices resulted in a significant increase in thermal stability and mechanical strength. The modified polymer showed a glass transition temperature increase by approximately 20 °C compared to unmodified polycarbonate.

Case Study 2: Pharmaceutical Applications

Research indicated that a drug candidate synthesized using this carbonate exhibited a 30% increase in bioavailability compared to its non-fluorinated counterpart. This enhancement was attributed to improved solubility and metabolic stability provided by the fluorinated groups.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This can enhance the stability and resistance of materials to chemical and thermal degradation. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

- 2,2,3,3,3-Pentafluoropropyl methacrylate

- 1H,1H,2H,2H-Perfluorodecyl acrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties due to the presence of both heptafluorobutyl and pentafluoropropyl groups. This dual fluorination enhances its chemical and thermal stability, making it particularly valuable in applications requiring high-performance materials.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

- Molecular Formula : C8H7F7O2

- Molecular Weight : 268.13 g/mol

- CAS Number : 13695-31-3

- Physical State : Colorless to almost colorless liquid

- Purity : Typically >97% .

Biological Activity Overview

The biological activity of fluorinated compounds like 2,2,3,3,4,4,4-heptafluorobutyl carbonate is often linked to their ability to interact with biological systems in unique ways. Fluorinated compounds are known for their stability and lipophilicity, which can enhance their bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, studies have shown that certain fluorinated esters can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity due to the lipophilic nature of the compounds .

Anticancer Potential

Fluorinated compounds have been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells through various pathways. The presence of fluorine atoms can enhance the interaction with target proteins involved in cell signaling pathways related to cancer progression .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of several fluorinated esters against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher fluorine content showed significant inhibition zones compared to non-fluorinated counterparts.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Non-fluorinated | 10 |

| 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate | 20 |

This suggests a correlation between fluorination and enhanced antimicrobial activity .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of fluorinated compounds published in Cancer Research, researchers found that treatment with fluorinated carbonates led to a significant reduction in tumor size in murine models. The study highlighted that these compounds could activate apoptotic pathways in cancer cells.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Non-fluorinated | 15 |

| Fluorinated Carbonate | 45 |

These findings indicate a promising role for fluorinated carbonates in cancer therapy .

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F12O3/c9-4(10,6(13,14)8(18,19)20)1-22-3(21)23-2-5(11,12)7(15,16)17/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJHABFDJIRWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.